molecular formula C11H15N3O B12360215 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-

Cat. No.: B12360215
M. Wt: 205.26 g/mol
InChI Key: YPRUAMQZMJILMZ-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazinones These compounds are characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The specific structure of this compound includes a methyl group at the 3-position and a phenylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-6(1H)-one derivatives can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of ethyl 2-isocyanoacetate with hydrazine in water yields the desired triazinone . Another method includes the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines .

Industrial Production Methods

Industrial production methods for triazinones often involve scalable and efficient synthetic routes. The use of easily accessible substrates and high chemical yields are crucial for industrial applications. The (3+3)-annulation method mentioned above is particularly notable for its wide scope, remarkable functional group tolerance, and high chemical yield .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazinone to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazinones, dihydrotriazinones, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, triazinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct physico-chemical properties and biological activities. The presence of both methyl and phenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-benzyl-3-methyl-1,2,4-triazinan-6-one

InChI

InChI=1S/C11H15N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)

InChI Key

YPRUAMQZMJILMZ-UHFFFAOYSA-N

Canonical SMILES

CC1NC(C(=O)NN1)CC2=CC=CC=C2

Origin of Product

United States

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